N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine
CAS No.: 2549000-84-0
Cat. No.: VC11824975
Molecular Formula: C16H22N6
Molecular Weight: 298.39 g/mol
* For research use only. Not for human or veterinary use.
![N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine - 2549000-84-0](/images/structure/VC11824975.png)
Specification
CAS No. | 2549000-84-0 |
---|---|
Molecular Formula | C16H22N6 |
Molecular Weight | 298.39 g/mol |
IUPAC Name | N,N-dimethyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyridazin-3-amine |
Standard InChI | InChI=1S/C16H22N6/c1-20(2)15-3-4-16(19-18-15)22-11-9-21(10-12-22)13-14-5-7-17-8-6-14/h3-8H,9-13H2,1-2H3 |
Standard InChI Key | PZKPAYXPSQJVFE-UHFFFAOYSA-N |
SMILES | CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=NC=C3 |
Canonical SMILES | CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N,N-Dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine (molecular formula: C₁₆H₂₂N₆, molecular weight: 298.39 g/mol) features a pyridazine core substituted at the 3-position with a dimethylamine group and at the 6-position with a piperazine moiety linked to a pyridine ring. The pyridin-4-ylmethyl group introduces a planar aromatic system, while the piperazine contributes conformational flexibility.
Key Structural Attributes:
-
Pyridazine Core: A six-membered ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen bonding.
-
Piperazine-Pyridine Bridge: A sp³-hybridized piperazine connected to a pyridin-4-ylmethyl group, enhancing solubility and target interaction potential.
-
Dimethylamine Substituent: Electron-donating groups that influence electronic distribution and pharmacokinetic properties.
Physicochemical Data
The compound’s physicochemical profile is critical for drug-likeness assessments:
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂N₆ |
Molecular Weight | 298.39 g/mol |
IUPAC Name | N,N-dimethyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyridazin-3-amine |
SMILES | CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=NC=C3 |
Topological Polar Surface Area | 69.4 Ų |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 |
The absence of hydrogen bond donors and moderate polar surface area suggest moderate blood-brain barrier permeability.
Synthesis and Reactivity
Synthetic Pathways
While no published protocols explicitly describe this compound’s synthesis, analogous pyridazine-piperazine derivatives are typically synthesized via:
-
Nucleophilic Aromatic Substitution: Reacting chloropyridazine with piperazine derivatives under basic conditions.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling to install the piperazine moiety.
-
Reductive Amination: For introducing the pyridin-4-ylmethyl group onto the piperazine nitrogen.
Key challenges include regioselectivity in pyridazine functionalization and minimizing side reactions during piperazine alkylation.
Chemical Reactivity
The compound’s reactivity is dominated by:
-
Pyridazine Ring: Susceptible to electrophilic substitution at electron-rich positions.
-
Piperazine Nitrogen: Participates in alkylation, acylation, and coordination chemistry.
-
Pyridine Moiety: Engages in metal complexation and π-π interactions.
Hypothetical Biological Activities
Target Prediction
Computational modeling of structurally related compounds suggests potential interactions with:
-
Serotonin Receptors (5-HT₁A/₂A): Due to the piperazine motif, common in psychoactive agents.
-
Kinases (e.g., Abl, EGFR): Pyridazine analogs often inhibit ATP-binding pockets.
-
Microbial Enzymes: Pyridine derivatives exhibit antimicrobial properties via metalloenzyme inhibition.
Mechanistic Insights
-
Kinase Inhibition: Analogous compounds bind kinase domains via hydrogen bonds and hydrophobic interactions, disrupting phosphorylation cascades.
-
Antimicrobial Action: Pyridine-metal chelation may impair bacterial iron uptake systems.
Comparative Analysis with Analogous Compounds
Compound | Core Structure | Key Modifications | Reported Activities |
---|---|---|---|
This Compound | Pyridazine | Piperazine-pyridin-4-ylmethyl | Predicted kinase inhibition |
Imatinib | Pyrimidine | Piperazine-benzamide | BCR-Abl tyrosine kinase inhibitor |
Olanzapine | Thienobenzodiazepine | Piperazine-ethyl group | 5-HT/DA receptor antagonist |
The pyridazine core in N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine distinguishes it from clinically used agents, potentially offering novel target selectivity.
Research Applications and Future Directions
Drug Development
-
Oncology: Pyridazine derivatives are explored for kinase-targeted therapies.
-
Neurology: Piperazine-containing compounds frequently modulate neurotransmitter systems.
Challenges and Opportunities
-
Synthetic Complexity: Multi-step routes necessitate optimization for scalability.
-
ADMET Profiling: Empirical studies are required to validate computational predictions of absorption and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume